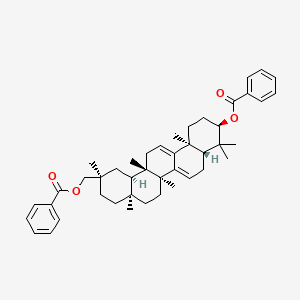

3,29-O-Dibenzoyloxykarounidiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Karounidiol dibenzoate is a triterpene benzoate compound with the molecular formula C44H56O4 . It is a derivative of karounidiol, a natural product found in certain plants, particularly in the Cucurbitaceae family . This compound is known for its potential biological activities, including anti-inflammatory and hepatoprotective effects .

Wissenschaftliche Forschungsanwendungen

Karounidioldibenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zur Triterpenchemie und Veresterungsreaktionen verwendet.

Medizin: Ihre entzündungshemmenden Eigenschaften werden für potenzielle therapeutische Anwendungen untersucht.

Wirkmechanismus

Der Wirkmechanismus von Karounidioldibenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Aktivierung des Epstein-Barr-Virus-Frühantigens, die durch den Tumorpromotor 12-O-Tetradekanoylphorbol-13-acetat induziert wird, hemmt . Es wird vermutet, dass diese Hemmung durch die Modulation von Signalwegen erfolgt, die an der Virusaktivierung und Entzündung beteiligt sind .

Wirkmechanismus

Target of Action

3,29-O-Dibenzoyloxykarounidiol, also known as Karounidiol dibenzoate, is a triterpene benzoate isolated from the fruit of Momordica grosvenori . The primary target of this compound is the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Mode of Action

This compound interacts with its target, EBV-EA, by exerting potent inhibitory effects . This interaction results in the suppression of the activation of the EBV-EA, thereby inhibiting the progression of the virus.

Pharmacokinetics

It is soluble in dmso at 25°c , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA activation . This inhibition can potentially suppress the progression of the Epstein-Barr virus, thereby exerting antiviral effects.

Biochemische Analyse

Biochemical Properties

3,29-O-Dibenzoyloxykarounidiol is a member of the dibenzoyloxykarounidiol family of compounds that has inhibitory effects on tumor growth in mice by inhibiting fatty acid biosynthesis . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It has been shown to have potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting fatty acid biosynthesis, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable for two years when stored at the recommended temperature .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Karounidioldibenzoat kann durch Veresterung von Karounidiol mit Benzoesäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern . Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Karounidioldibenzoat beinhaltet die Extraktion von Karounidiol aus pflanzlichen Quellen, gefolgt von dessen chemischer Modifikation. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion und die chromatographische Trennung, um Karounidiol aus dem Pflanzenmaterial zu isolieren . Das isolierte Karounidiol wird dann unter kontrollierten Bedingungen einer Veresterung mit Benzoesäure unterzogen, um Karounidioldibenzoat zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Karounidioldibenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate von Karounidioldibenzoat führen.

Reduktion: Reduktionsreaktionen können Karounidioldibenzoat in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können am Benzoat-Rest auftreten und zur Bildung verschiedener Esterderivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Derivate von Karounidioldibenzoat sowie verschiedene Esterderivate, abhängig von den Substituenten, die bei Substitutionsreaktionen eingeführt werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Dehydrokarounidioldibenzoat: Ein weiteres Triterpenbenzoat mit ähnlichen biologischen Aktivitäten.

Boeticol: Ein Cucurbitan-Typ-Triterpenoid mit leberschützenden Eigenschaften.

Mogroside IE: Ein Triterpenglykosid mit entzündungshemmenden Wirkungen.

Einzigartigkeit

Karounidioldibenzoat ist einzigartig aufgrund seiner spezifischen Veresterung mit Benzoesäure, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine potenziellen leberschützenden und entzündungshemmenden Wirkungen machen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSZUVCSDUONDF-GJSTXJOSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)

![6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)

![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2468779.png)

![2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2468782.png)

![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)

![3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2468787.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2468795.png)